3-(2-{[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)propanoic acid
CAS No.: 1105192-00-4
Cat. No.: VC2786622
Molecular Formula: C12H11N3O4S
Molecular Weight: 293.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105192-00-4 |
|---|---|
| Molecular Formula | C12H11N3O4S |
| Molecular Weight | 293.3 g/mol |
| IUPAC Name | 3-[2-[(6-oxo-1H-pyridine-3-carbonyl)amino]-1,3-thiazol-4-yl]propanoic acid |
| Standard InChI | InChI=1S/C12H11N3O4S/c16-9-3-1-7(5-13-9)11(19)15-12-14-8(6-20-12)2-4-10(17)18/h1,3,5-6H,2,4H2,(H,13,16)(H,17,18)(H,14,15,19) |
| Standard InChI Key | PPUCMEPQXHRAHM-UHFFFAOYSA-N |
| SMILES | C1=CC(=O)NC=C1C(=O)NC2=NC(=CS2)CCC(=O)O |
| Canonical SMILES | C1=CC(=O)NC=C1C(=O)NC2=NC(=CS2)CCC(=O)O |
Introduction
The compound 3-(2-{[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)propanoic acid is a complex organic molecule that combines elements of pyridine and thiazole rings with a propanoic acid moiety. This compound is not directly referenced in the provided search results, but its structure can be inferred from related compounds such as (2-{[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid, which shares similar structural features .
Synthesis and Preparation
The synthesis of 3-(2-{[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)propanoic acid would likely involve a multi-step process, starting with the preparation of the pyridine and thiazole components. This could involve reactions such as the Hantzsch synthesis for the pyridine ring and condensation reactions to form the thiazole ring . The final step would involve attaching the propanoic acid moiety to the thiazole ring.
Biological Activity and Applications
While specific biological activity data for 3-(2-{[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)propanoic acid is not available, compounds with similar structures have shown antimicrobial and plant growth-promoting activities . The presence of both pyridine and thiazole rings, known for their pharmacological importance, suggests potential applications in medicinal chemistry.
Safety and Handling
Handling of this compound should follow standard safety protocols for organic chemicals, including wearing protective gear and working in a well-ventilated area. Specific hazard statements and precautionary measures would depend on detailed safety data sheets (SDS) not available for this exact compound but can be inferred from related compounds .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume